Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

Synthetic Chemistry Process Optimization Boc Protection Strategy

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a Boc-protected arylpiperazine building block (C₁₆H₂₃N₃O₄, MW 321.37 g/mol). It features a piperazine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the opposing nitrogen with a 3-methyl-4-nitrophenyl moiety.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 301672-88-8
Cat. No. B2819088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
CAS301672-88-8
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
InChIKeyDJXLXFWWETVERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (CAS 301672-88-8): A Boc-Protected Piperazine Intermediate for Medicinal Chemistry and Drug Discovery


Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a Boc-protected arylpiperazine building block (C₁₆H₂₃N₃O₄, MW 321.37 g/mol) . It features a piperazine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the opposing nitrogen with a 3-methyl-4-nitrophenyl moiety. The compound is widely employed as a versatile intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antiparasitic agents . Its synthesis via nucleophilic aromatic substitution of 5-fluoro-2-nitrotoluene with N-Boc-piperazine proceeds in 80% isolated yield, as documented in patent EP1764360 . The nitro group serves as a latent amino handle for further functionalization, while the Boc group provides orthogonal protection during multi-step synthetic sequences.

Why Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine Analogs in Multi-Step Syntheses


Simple substitution with unprotected 1-(3-methyl-4-nitrophenyl)piperazine (CAS 192441-84-2) or N-methylated analogs (e.g., CAS 16154-61-3) fails in multi-step synthetic routes because the free NH of the piperazine ring would compete in downstream amide coupling, reductive amination, or metal-catalyzed cross-coupling steps [1]. The Boc group on the target compound provides essential orthogonal protection: it remains stable under basic and nucleophilic conditions but can be cleanly removed with TFA or HCl/dioxane when the free amine is required [2]. Furthermore, the 3-methyl-4-nitrophenyl substitution pattern is critical for maintaining the correct geometry in target binding pockets; the corresponding 4-nitrophenyl (without 3-methyl) or 3-nitrophenyl isomers produce different dihedral angles and electronic distributions, as inferred from structure-activity relationship (SAR) studies on related nitro-substituted phenylpiperazine pharmacophores [3]. Therefore, generic replacement risks both synthetic incompatibility and altered biological activity in the final compound.

Quantitative Differentiation Evidence for Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (CAS 301672-88-8) vs. Closest Analogs


Synthesis Yield: 80% Isolated Yield vs. Typical 50–65% for Unprotected Analog Couplings

In the patented synthesis route (EP1764360), tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate was obtained in 80% isolated yield via nucleophilic aromatic substitution of 5-fluoro-2-nitrotoluene with N-Boc-piperazine in dimethylacetamide under reflux . By contrast, literature reports for analogous coupling reactions using unprotected 1-(3-methyl-4-nitrophenyl)piperazine under similar conditions typically suffer from side reactions at the free NH, with reported yields ranging from 50–65% . The Boc group prevents competing N-arylation and oxidation pathways, resulting in a 15–30 percentage-point yield advantage.

Synthetic Chemistry Process Optimization Boc Protection Strategy

Orthogonal Protection: Boc Stability vs. N-Methylated or Unprotected Analogs in Multi-Step Sequences

The Boc-protected piperazine nitrogen in tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate remains intact under reductive amination, Suzuki coupling, and nitro reduction conditions (H₂, Pd/C), as documented in the synthesis of JAK-2 inhibitors in US8088767B2 [1]. The N-methyl analog 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3) cannot be deprotected, permanently blocking the piperazine nitrogen and preventing further diversification . The fully deprotected analog 1-(3-methyl-4-nitrophenyl)piperazine (CAS 192441-84-2) requires re-protection before certain transformations, adding 1–2 synthetic steps with associated yield losses of approximately 10–20% per step [2].

Medicinal Chemistry Protecting Group Strategy Combinatorial Chemistry

Nitro Reduction Versatility: Direct Access to 4-(4-Amino-3-methylphenyl)piperazine-1-carboxylate vs. Nitro Group Incompatibility in Final Compounds

The 4-nitro group on the target compound can be selectively reduced to the corresponding aniline using iron powder/NH₄Cl in ethanol/water (reflux, 2 h), yielding tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate in high purity . This transformation enables late-stage diversification into amides, sulfonamides, ureas, and heterocycles. The reduced aniline is a key intermediate for generating screening libraries. Analogs lacking the nitro group (e.g., 4-(3-methylphenyl)piperazine derivatives) cannot access this versatile amino handle without additional nitration and purification steps, which introduces regioselectivity challenges and yield losses of approximately 30–40% [1].

Bioisostere Generation Prodrug Design Amine Library Synthesis

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (CAS 301672-88-8)


Kinase Inhibitor Lead Optimization (JAK-2, BTK, PI3K)

The compound serves as a key intermediate in the synthesis of JAK-2 kinase inhibitors, as exemplified in US Patent 8,088,767 B2 [1]. Its Boc-protected piperazine allows for sequential functionalization: nitro reduction to aniline, followed by amide coupling with heterocyclic carboxylic acids, and final Boc deprotection to unveil the piperazine for salt formation or further derivatization. The 3-methyl-4-nitrophenyl motif provides a defined geometry that has been validated in kinase ATP-binding pocket interactions [2]. Procuring this specific intermediate eliminates the need to develop in-house protection and nitration protocols, accelerating the hit-to-lead timeline by an estimated 2–4 weeks of synthetic effort.

Anthelmintic Drug Discovery (Nemacol Scaffold Development)

The nitrophenylpiperazine substructure is the core of Nemacol, a vesicular acetylcholine transporter (VAChT) inhibitor with potent anthelmintic activity [2]. Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate provides a direct entry point for synthesizing Nemacol analogs: reduction of the nitro group yields the aniline, which can be elaborated with various N-alkyl or N-acyl groups to explore SAR. The Boc group ensures chemoselectivity during this elaboration. In contrast, the unprotected or N-methylated analogs either require additional synthetic steps or preclude the necessary N-functionalization patterns.

Combinatorial Chemistry Library Production

The orthogonal protection (Boc on piperazine, nitro on aryl ring) makes this compound an ideal starting material for split-and-pool combinatorial synthesis [1]. The nitro group can be reduced to generate a primary amine for first diversification (e.g., amide, sulfonamide, or urea formation), followed by Boc removal for second diversification (e.g., reductive amination, sulfonylation). This two-step diversification sequence enables the rapid generation of 100–1,000 member libraries. The 80% synthesis yield ensures sufficient material throughput for library production, whereas lower-yielding unprotected analogs reduce overall library size and diversity for a given budget.

Quote Request

Request a Quote for Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.